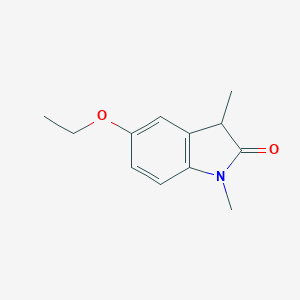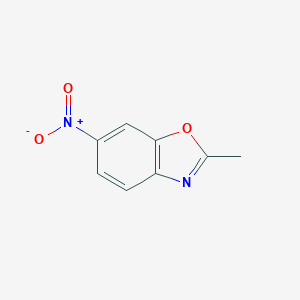
5-Ethoxy-1,3-dimethylindolin-2-one
Vue d'ensemble
Description
5-Ethoxy-1,3-dimethylindolin-2-one, also known as C-150, is a synthetic compound that belongs to the class of indolinone derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
5-Ethoxy-1,3-dimethylindolin-2-one has been studied for its potential applications in various areas of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its potential use as a neuroprotective agent.
Mécanisme D'action
The exact mechanism of action of 5-Ethoxy-1,3-dimethylindolin-2-one is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain, fever, and inflammation. By inhibiting their production, 5-Ethoxy-1,3-dimethylindolin-2-one can reduce inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
5-Ethoxy-1,3-dimethylindolin-2-one has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response. Additionally, it has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Ethoxy-1,3-dimethylindolin-2-one in lab experiments is its ability to exhibit anti-inflammatory, analgesic, and antipyretic activities. This makes it a useful tool for studying the mechanisms underlying these processes. Additionally, its potential anticancer and neuroprotective activities make it a promising candidate for further research.
However, there are also some limitations associated with the use of 5-Ethoxy-1,3-dimethylindolin-2-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions that could be explored in the study of 5-Ethoxy-1,3-dimethylindolin-2-one. One area of research could be focused on optimizing the synthesis method to improve the yield and purity of the final product. Another area of research could be focused on evaluating the potential of 5-Ethoxy-1,3-dimethylindolin-2-one as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the potential of 5-Ethoxy-1,3-dimethylindolin-2-one as a therapeutic agent in the treatment of cancer could be further explored.
Méthodes De Synthèse
The synthesis of 5-Ethoxy-1,3-dimethylindolin-2-one involves the condensation of 3,5-dimethyl-4-ethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to cyclization with phosphorus oxychloride to yield the final product. The overall yield of the synthesis process is around 50%.
Propriétés
IUPAC Name |
5-ethoxy-1,3-dimethyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-4-15-9-5-6-11-10(7-9)8(2)12(14)13(11)3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRWLRFPUMZEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=O)C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238129 | |
| Record name | 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601238129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-1,3-dimethylindolin-2-one | |
CAS RN |
131057-63-1 | |
| Record name | 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131057-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601238129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Indol-2-one, 5-ethoxy-1,3-dihydro-1,3-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)

![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)



![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B181778.png)




![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)

